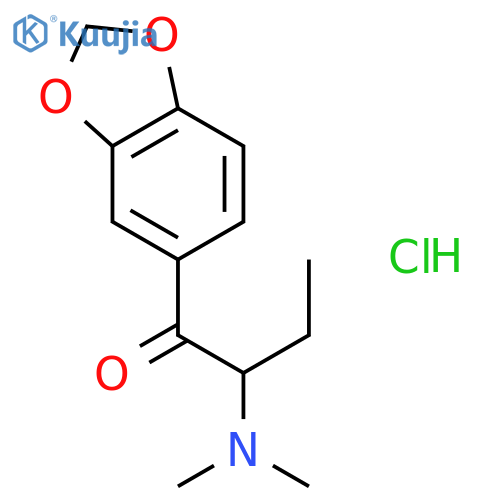Cas no 17763-12-1 (Bk-dmbdb (hydrochloride))

Bk-dmbdb (hydrochloride) structure
商品名:Bk-dmbdb (hydrochloride)
Bk-dmbdb (hydrochloride) 化学的及び物理的性質
名前と識別子
-
- bk-DMBDB (hydrochloride)
- bk-DMBDB
- DIBUTYLONE
- hot sale bk2 bk-edbp
- 1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)butan-1-one:hydrochloride
- 2-(DiMethylaMino)-3',4'-(Methylenedioxy)butyrophenone Hydrochloride
- 1-(1,3-Benzodioxol-5-yl)-2-(diMethylaMino)-1-butanone Hydrochloride
- 1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)-1-butanone, monohydrochloride
- Dibutylone Hydrochloride; bk-MMBDB HCl; 1-(1,3-Benzodioxol-5-yl)-2-(dimethylamino)-1-butanone hydrochloride; 2-(Dimethylamino)-3',4'-(methylenedioxy)-butyrophenone hydrochloride; N-Methylbutylone hydrochloride
- Q27266376
- Dibutylone Hydrochloride (bk-MMBDB HCl) 1.0 mg/ml in Methanol (as free base)
- Dibutylone Hydrochloride (bk-MMBDB HCl)
- 1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)butan-1-one;hydrochloride
- Bk-dmbdb HCl
- Butyrophenone, 2-(dimethylamino)-3',4'-(methylenedioxy)-, hydrochloride
- 1-(2H-1,3-benzodioxol-5-yl)-2-(dimethylamino)butan-1-one hydrochloride
- 1-Butanone, 1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)-, hydrochloride (1:1)
- UNII-75DNR1UL8R
- 75DNR1UL8R
- 17763-12-1
- Dibutylone hydrochloride
- Manufacturer wholesale: Research chemicals,BK-MDPT,mdpt,99.8%mdpt CAS No.17763-12-1
- Bk-dmbdb (hydrochloride)
-
- インチ: InChI=1S/C13H17NO3.ClH/c1-4-10(14(2)3)13(15)9-5-6-11-12(7-9)17-8-16-11;/h5-7,10H,4,8H2,1-3H3;1H
- InChIKey: LLAFASVUPHWNTH-UHFFFAOYSA-N
- ほほえんだ: CCC(C(=O)C1=CC2=C(C=C1)OCO2)N(C)C.Cl
計算された属性
- せいみつぶんしりょう: 271.09800
- どういたいしつりょう: 271.0975211g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 280
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.8Ų
じっけんとくせい
- PSA: 38.77000
- LogP: 2.74020
Bk-dmbdb (hydrochloride) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | D-161-1ML |
Bk-dmbdb (hydrochloride) |
17763-12-1 | 1 mg/mL in methanol (as free base), certified reference material, ampule of 1 mL, Cerilliant | 1ML |
1306.47 | 2021-05-13 |
Bk-dmbdb (hydrochloride) 関連文献
-
M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826
-
Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
-
Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352
-
Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127
-
Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
17763-12-1 (Bk-dmbdb (hydrochloride)) 関連製品
- 191916-41-3((S)-Methylone)
- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
- 849353-34-0(4-bromopyrimidin-5-amine)
- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)
- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)
- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)
- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)
- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)
- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
